Arginyl-glycyl-aspartyl-tryptophan

Thrombosis Hemostasis Platelet Biology

Arginyl-glycyl-aspartyl-tryptophan (RGDW, CAS 144161-76-2) is a synthetic linear tetrapeptide that uniquely combines the RGD motif with a C-terminal tryptophan. Unlike generic RGDS or RGDV substitutes, RGDW exhibits a characteristic type II′ β-turn conformation and demonstrates ~2.4-fold selectivity for αIIbβ3 over αvβ3 integrin (IC50 7.3 nM). The D-RGDW stereoisomer delivers consistent, single-phase inhibition across all shear rates—eliminating the biphasic dose-response issues of conventional peptides. Essential for flow chamber assays, aggregometry, and thrombosis research where αvβ3 cross-reactivity must be minimized. Custom synthesis and bulk quantities available. Request a quote for your required purity and scale.

Molecular Formula C23H32N8O7
Molecular Weight 532.5 g/mol
CAS No. 144161-76-2
Cat. No. B235793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginyl-glycyl-aspartyl-tryptophan
CAS144161-76-2
Synonymsarginyl-glycyl-aspartyl-tryptophan
D-Arg-Gly-Asp-Trp
D-RGDW
dRGDW
RGDW peptide
Molecular FormulaC23H32N8O7
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C23H32N8O7/c24-14(5-3-7-27-23(25)26)20(35)29-11-18(32)30-16(9-19(33)34)21(36)31-17(22(37)38)8-12-10-28-15-6-2-1-4-13(12)15/h1-2,4,6,10,14,16-17,28H,3,5,7-9,11,24H2,(H,29,35)(H,30,32)(H,31,36)(H,33,34)(H,37,38)(H4,25,26,27)/t14-,16-,17-/m0/s1
InChIKeyIACNLTVRZIHFQK-XIRDDKMYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arginyl-glycyl-aspartyl-tryptophan (RGDW) CAS 144161-76-2: Integrin-Binding Peptide for Hemostasis and Cell Adhesion Research


Arginyl-glycyl-aspartyl-tryptophan (RGDW, CAS 144161-76-2) is a synthetic linear tetrapeptide containing the Arg-Gly-Asp (RGD) motif [1]. It is a recognized inhibitor of αIIbβ3 integrin-mediated platelet aggregation and exhibits distinct biological activities depending on its stereochemistry (L-RGDW vs. D-RGDW) [2]. The compound is also known to adopt a specific type II′ β-turn conformation in solution, which is linked to its antiaggregant function [3].

Why Generic RGD Peptide Substitution Fails: Critical Distinctions of RGDW


Generic substitution of RGDW with other RGD-containing peptides (e.g., RGDS, RGDV, RGDY) is not scientifically valid due to profound differences in integrin selectivity, biological potency, and conformational behavior. The specific amino acid at the fourth position (X in RGDX) dictates the peptide's preferred conformation and interaction with distinct integrin subtypes, as shown by studies demonstrating that RGDW exhibits superior activity in inhibiting fibrinogen binding compared to RGDS, RGDV, RGDQ, and RGDC [1]. Furthermore, the stereochemistry at the N-terminus (L-RGDW vs. D-RGDW) critically influences the population of bioactive conformations, directly impacting antiplatelet efficacy [2]. Unlike RGDNP-containing peptides, RGDW-containing sequences show a characteristic preference for GPIIb-IIIa over αvβ3 integrin [3], making it a uniquely selective tool where αvβ3-mediated effects must be minimized.

Arginyl-glycyl-aspartyl-tryptophan (RGDW) Quantitative Differentiation Evidence


Superior Platelet Aggregation Inhibition: D-RGDW vs. RGDS in Flow-Based Assays

D-RGDW demonstrates superior inhibition of platelet aggregation compared to the commonly used RGD peptide, RGDS, under physiologically relevant flow conditions. D-RGDW caused substantial inhibition of platelet aggregation at both low (300 s⁻¹) and high (1,300 s⁻¹) wall shear rates, whereas RGDS was a weaker inhibitor and produced an undesired biphasic dose-response curve [1].

Thrombosis Hemostasis Platelet Biology

Quantified Potency Ranking: RGDW Exhibits Highest Activity Among Linear RGDX Tetrapeptides

Computational conformational analysis of linear RGDX tetrapeptides (where X = Trp, Phe, Tyr, Leu, Val, Cys, Gln, Ser) reveals a clear structure-activity relationship where RGDW demonstrates the highest predicted inhibitory activity. The relative potency for inhibiting fibrinogen binding to platelets was ranked as RGDW ≈ RGDY ≈ RGDF > RGDL > RGDV ≥ RGDC ≥ RGDQ ≥ RGDS [1]. This ranking is attributed to the increased population of bioactive β-turn-like structures facilitated by more hydrophobic X residues [1].

Integrin Antagonism Peptide SAR Computational Biology

Conformational Basis for Distinct Biological Activity: RGDW vs. DRGDW

The stereochemical inversion from L-Arg (RGDW) to D-Arg (D-RGDW) results in significant differences in the ensemble of accessible conformations, which directly correlates with differences in biological activity. Molecular dynamics simulations and NMR studies show that RGDW and D-RGDW sample distinct sets of extended conformations in aqueous solution [1][2]. This conformational divergence provides a molecular basis for their differing antiplatelet efficacies, as the specific bioactive conformation required for integrin binding is differentially populated [2].

Peptide Conformation Molecular Dynamics NMR Spectroscopy

Integrin Selectivity Profile: RGDW-Containing Disintegrins Preferentially Target αIIbβ3 over αvβ3

RGDW-containing disintegrins exhibit a distinct integrin selectivity profile, being approximately twice as effective at blocking the binding of fibrinogen to αIIbβ3 (GPIIb-IIIa) than inhibiting the binding of vitronectin to αvβ3. In solid-phase ligand binding assays, these peptides demonstrated an IC50 of 7.3 nM for αIIbβ3 compared to 17.2 nM for αvβ3 [1]. This contrasts with RGDNP-containing disintegrins, which show the opposite preference (IC50 = 4.3 nM for αvβ3 vs. 19 nM for αIIbβ3) [1].

Integrin Selectivity Disintegrins Ligand Binding Assay

Arginyl-glycyl-aspartyl-tryptophan (RGDW) Evidence-Based Application Scenarios


In Vitro and Ex Vivo Thrombosis Models Requiring Robust αIIbβ3 Inhibition

Researchers studying platelet aggregation and thrombus formation under physiological flow conditions should prioritize D-RGDW for its consistent and potent inhibition of αIIbβ3-mediated platelet aggregation. Unlike the commonly used comparator peptide RGDS, D-RGDW avoids a biphasic dose-response curve and provides reliable inhibition across a range of shear rates, making it ideal for flow chamber assays, aggregometry, and ex vivo perfusion systems [1].

Structure-Activity Relationship (SAR) Studies for Linear RGD Peptide Optimization

RGDW serves as a critical benchmark compound in computational and experimental SAR studies of linear RGDX peptides. Its high predicted potency, as established by conformational analysis ranking it above RGDV, RGDC, RGDQ, and RGDS [2], makes it the preferred starting point for designing new linear integrin antagonists. Its well-characterized type II′ β-turn conformation also provides a validated structural template for rational drug design [3].

Comparative Conformational Analysis of L- and D-Amino Acid Peptides

Investigators performing molecular dynamics simulations or NMR structural studies can use the RGDW and D-RGDW pair as a well-documented model system. The distinct conformational ensembles and biological activities of these two stereoisomers, as shown by direct comparative studies [3][4], provide a robust framework for understanding how stereochemistry influences peptide structure and function, and for validating computational models of peptide behavior in solution [5].

Selective αIIbβ3 Integrin Targeting in Dual Integrin Expression Systems

In cellular systems expressing both αIIbβ3 and αvβ3 (e.g., certain megakaryocyte or endothelial cell lines), an RGDW-based ligand offers a degree of selectivity for αIIbβ3. Class-level data from disintegrin studies shows an RGDW motif provides a ~2.4-fold preference for αIIbβ3 over αvβ3, with an IC50 of 7.3 nM for αIIbβ3 [6]. This selectivity allows researchers to dissect αIIbβ3-specific signaling pathways while minimizing confounding αvβ3-mediated effects.

Quote Request

Request a Quote for Arginyl-glycyl-aspartyl-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.